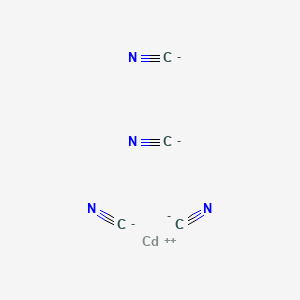
Cadmium(II) tetracyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(II) tetracyanide is a coordination compound consisting of cadmium ions coordinated with cyanide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium(II) tetracyanide can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Cd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves controlled conditions to ensure the safe handling of cyanide compounds. The reaction is typically carried out in a well-ventilated area with appropriate safety measures.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium(II) tetracyanide undergoes various chemical reactions, including:
Oxidation: Cadmium(II) can be oxidized to cadmium(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to cadmium metal in the presence of reducing agents.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride ions or phosphine ligands in an appropriate solvent.
Major Products:
Oxidation: Cadmium(III) complexes.
Reduction: Metallic cadmium.
Substitution: Cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cadmium(II) tetracyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of cadmium(II) tetracyanide involves its interaction with various molecular targets and pathways. The cyanide ligands can bind to metal centers in enzymes, inhibiting their activity. Additionally, cadmium ions can disrupt cellular processes by interfering with metal ion homeostasis and inducing oxidative stress.
Comparación Con Compuestos Similares
Cadmium(II) chloride: A simple cadmium salt with chloride ligands.
Cadmium(II) acetate: A cadmium salt with acetate ligands.
Cadmium(II) sulfide: A cadmium compound with sulfide ligands, commonly used in pigments and semiconductors.
Comparison: Cadmium(II) tetracyanide is unique due to its cyanide ligands, which confer distinct chemical properties compared to other cadmium compounds
Propiedades
Número CAS |
16041-14-8 |
|---|---|
Fórmula molecular |
C4CdN4-2 |
Peso molecular |
216.48 g/mol |
Nombre IUPAC |
cadmium(2+);tetracyanide |
InChI |
InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |
Clave InChI |
VFFIJXIOFISOTC-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



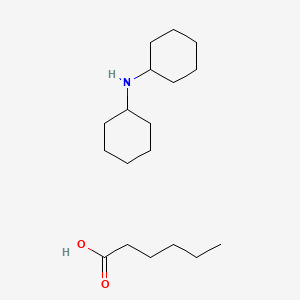

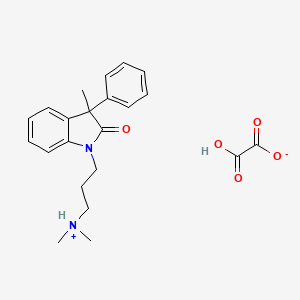
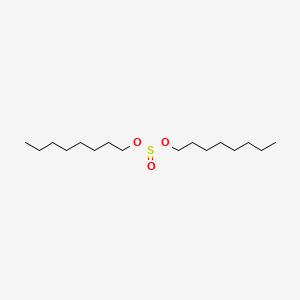

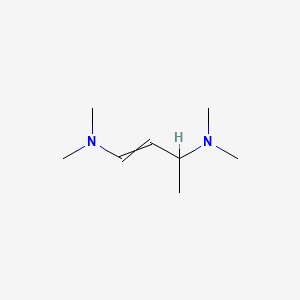
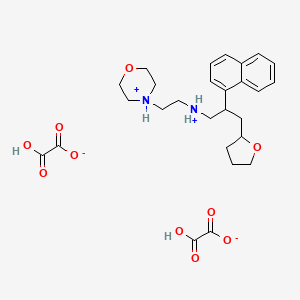
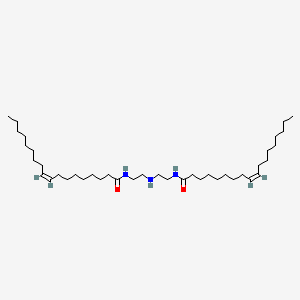
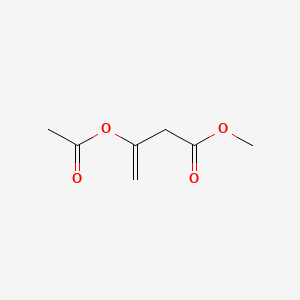
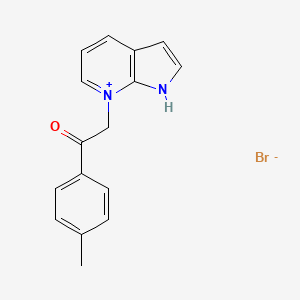
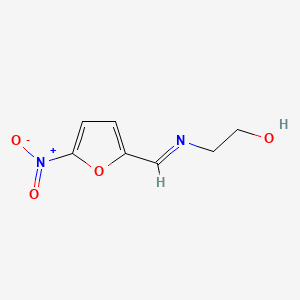
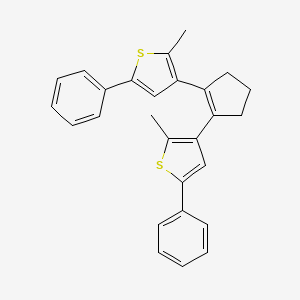
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
